molecular formula C23H20N2O B1600629 (1-Trityl-1H-pyrazol-4-yl)methanol CAS No. 88529-69-5

(1-Trityl-1H-pyrazol-4-yl)methanol

Cat. No.: B1600629
CAS No.: 88529-69-5
M. Wt: 340.4 g/mol
InChI Key: ALKSWZHEZLKIDO-UHFFFAOYSA-N
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Description

(1-Trityl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C23H20N2O It is characterized by a trityl group attached to a pyrazole ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol typically involves the reaction of trityl chloride with 4-hydroxymethyl-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: SOCl2 in dichloromethane at room temperature.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-Trityl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Trityl-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. The methanol moiety can act as a hydrogen bond donor or acceptor, enhancing the compound’s interaction with target molecules.

Comparison with Similar Compounds

    (1H-pyrazol-4-yl)methanol: Lacks the trityl group, resulting in different steric and electronic properties.

    (1-Isopropyl-1H-pyrazol-4-yl)methanol: Contains an isopropyl group instead of a trityl group, leading to variations in hydrophobicity and reactivity.

    (1-Trityl-1H-pyrazol-4-yl)benzene: Similar structure but lacks the methanol moiety, affecting its solubility and reactivity.

Uniqueness: (1-Trityl-1H-pyrazol-4-yl)methanol is unique due to the presence of the trityl group, which imparts significant steric hindrance and influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

IUPAC Name

(1-tritylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKSWZHEZLKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443568
Record name 1-trityl-4-hydroxymethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88529-69-5
Record name 1-trityl-4-hydroxymethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (1M solution in tetrahydrofuran, 4.45 ml, 4.45 mmol) was added dropwise to a stirred solution of ethyl 1-(triphenylmethyl)-pyrazole-4-carboxylate (2.27 g, 5.93 mmol) in anhydrous tetrahydrofuran (300 ml) under nitrogen at 0° C. After 1 h, the mixture was treated sequentially with water (3 ml), 15% aqueous sodium hydroxide (3 ml) and water (6 ml). The mixture was filtered through Arbocel filter aid, the filtrate was dried (MgSO4) and concentrated under reduced pressure, to give 4-hydroxymethyl-1-(triphenylmethyl) pyrazole (1.746g, 86%), as a white solid.
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Trityl-1H-pyrazol-4-yl)methanol
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